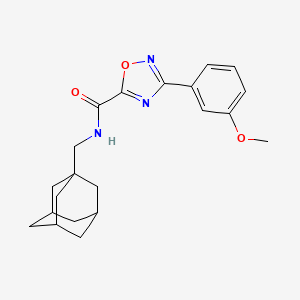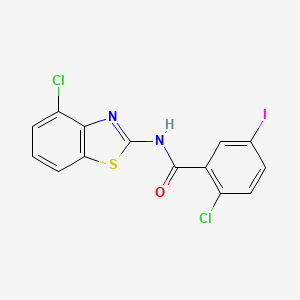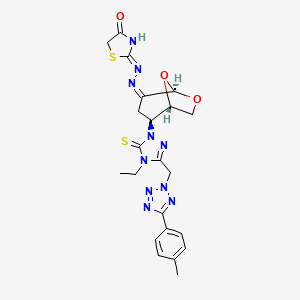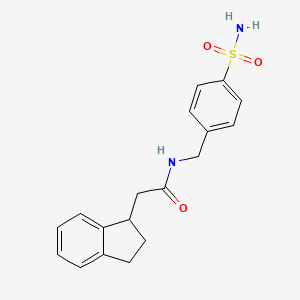![molecular formula C17H12ClF3N2O2 B11067815 1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11067815.png)
1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE is a complex organic compound characterized by its unique molecular structure This compound features a benzimidazole core substituted with a trifluoromethyl group and a chlorobenzodioxinylmethyl group
Preparation Methods
The synthesis of 1-[(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE involves multiple steps, including the formation of the benzimidazole core and subsequent substitution reactions to introduce the trifluoromethyl and chlorobenzodioxinylmethyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may employ continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-[(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzimidazole core or the benzodioxinylmethyl group. Common reagents include halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE can be compared with other similar compounds, such as:
1-[(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL]-1,1-DIMETHYLHYDRAZINIUM CHLORIDE: This compound has a similar benzodioxinylmethyl group but differs in the presence of a dimethylhydrazinium chloride moiety.
(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)ACETIC ACID: This compound shares the chlorobenzodioxinyl group but has an acetic acid functional group instead of the benzimidazole core.
1-(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHANAMINE: This compound features a methanamine group in place of the benzimidazole core and trifluoromethyl group.
The uniqueness of 1-[(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12ClF3N2O2 |
|---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C17H12ClF3N2O2/c18-12-5-10(15-11(6-12)8-24-9-25-15)7-23-14-4-2-1-3-13(14)22-16(23)17(19,20)21/h1-6H,7-9H2 |
InChI Key |
JOHSMGNXMIVCLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)CN3C4=CC=CC=C4N=C3C(F)(F)F)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11067745.png)

![1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11067751.png)
![4-(Methoxymethyl)-2-[(3-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide](/img/structure/B11067755.png)


![(2E)-N-dibenzo[b,d]furan-3-yl-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B11067769.png)

![ethyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11067779.png)
![8-Chloro-10-phenyl-2,3-dihydro[1,4]oxathiino[2,3-b]quinoline](/img/structure/B11067787.png)

![4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11067795.png)

![N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11067805.png)
